Jolethin - 34957-08-9

Jolethin

Catalog Number: EVT-271783
CAS Number: 34957-08-9
Molecular Formula: C44H78I10NO8P
Molecular Weight: 2049.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iodolecithin is a bioactive chemical.
Synthesis Analysis

Methods:
The synthesis of Jolethin typically involves multi-step organic reactions. The specific methods can vary based on the desired purity and yield. Common approaches include:

  1. Chemical Synthesis: Utilizing conventional organic synthesis techniques, such as condensation reactions or cyclization processes.
  2. Extraction from Natural Sources: Isolating Jolethin from plant materials or other biological sources, which may involve solvent extraction and purification techniques.

Technical Details:
The synthesis process often requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and minimize by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are frequently employed to verify the structure and purity of synthesized Jolethin.

Molecular Structure Analysis

Structure:
Jolethin's molecular structure consists of a complex arrangement of atoms that contribute to its chemical properties. While specific structural data is not provided in the available literature, it is generally characterized by functional groups that enhance its reactivity and biological activity.

Data:
Molecular weight, formula, and specific structural features are critical for understanding Jolethin's behavior in chemical reactions and biological systems. Further studies utilizing X-ray crystallography or advanced spectroscopic methods could provide detailed structural insights.

Chemical Reactions Analysis

Reactions:
Jolethin participates in various chemical reactions, primarily involving interactions with biological macromolecules. These reactions can include:

  1. Binding Interactions: Jolethin may bind to proteins or nucleic acids, influencing their function.
  2. Oxidation-Reduction Reactions: It may undergo redox reactions that alter its oxidation state and reactivity.

Technical Details:
The kinetics of these reactions can be studied using spectroscopic methods to monitor changes over time. Reaction conditions such as solvent choice and temperature significantly affect the reaction pathways and outcomes.

Mechanism of Action

Process:
The mechanism of action for Jolethin involves its interaction with specific biological targets within cells. This may include:

  1. Inhibition of Enzymatic Activity: Jolethin could inhibit enzymes involved in metabolic pathways.
  2. Modulation of Signaling Pathways: It may influence signaling cascades that regulate cellular functions.

Data:
Studies examining the pharmacodynamics of Jolethin are essential for elucidating its mechanism. Quantitative data on binding affinities and inhibition constants can provide insights into its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility in water or organic solvents varies, affecting its bioavailability.

Chemical Properties:

  • Stability: Stability under various pH conditions is crucial for its application.
  • Reactivity: Reactivity with other compounds can lead to significant biological effects.

Relevant Data or Analyses:
Characterization studies using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide information on thermal stability and phase transitions.

Applications

Scientific Uses:
Jolethin has shown promise in several scientific applications:

  1. Ocular Therapeutics: Research indicates potential benefits in treating conditions such as central serous chorioretinopathy.
  2. Pharmaceutical Development: Its bioactive properties make it a candidate for developing new drugs targeting various diseases.
  3. Biochemical Research: Used as a tool compound to study biochemical pathways or interactions within cells.
Introduction to Jolethin: Context and Research Significance

Historical Development and Clinical Adoption of Lecithin-Bound Iodine

Jolethin (lecithin-bound iodine, LBI) emerged from Japanese pharmaceutical innovation (Daiichi Pharmaceutical Co., Tokyo) as a novel approach to iodine delivery. Historically, iodine therapeutics faced challenges related to bioavailability, tissue specificity, and transient biological activity. Jolethin addressed these limitations through molecular stabilization of iodine within a phospholipid complex, leveraging lecithin's amphiphilic properties. Initial clinical applications targeted retinal and vitreous hemorrhages, vitreous opacities, and central serous choroidopathy, where empirical observations noted accelerated resolution of hemorrhagic and exudative pathologies [1]. The compound gained recognition for its ability to modulate immune responses, evidenced by early studies demonstrating its capacity to downregulate IL-4-induced IgE synthesis in peripheral blood mononuclear cells—a property that positioned it beyond conventional iodine nutrition [1]. By 2016, mechanistic research had expanded into ophthalmology, particularly diabetic macular edema, where hypoxia-induced vascular permeability represents a key therapeutic challenge. This established Jolethin as a compound with dual functionality: harnessing iodine's biological roles while mitigating its limitations through advanced formulation science.

Jolethin in the Context of Iodine-Based Therapeutics: Bridging Nutrition and Pharmacology

Traditional iodine therapeutics primarily addressed endocrine and antiseptic applications. Jolethin represents a paradigm shift by transcending nutritional supplementation to achieve targeted pharmacological effects. Its molecular architecture—approximately 48.2–50.3% lecithin-iodine complex, 10% free lecithin, and 40% phosphatidylinositol—enables unique biological interactions [1]. Unlike ionic iodine, Jolethin demonstrates membrane-specific activity, particularly at endothelial and epithelial barriers. This is exemplified in its protective effects on retinal pigment epithelial (RPE) tight junctions under hypoxic stress, a domain where conventional iodine preparations show negligible activity. Furthermore, its immunomodulatory capacity distinguishes it from elemental iodine; Jolethin suppresses pro-inflammatory cytokine cascades (e.g., MCP-1, CCL-11) in activated monocytes and vascular cells, linking iodine biology to inflammatory pathway regulation [1]. This positions Jolethin at the intersection of microvascular integrity, inflammation control, and cellular redox modulation—functions unobtainable with traditional iodine formulations. The compound thus redefines iodine from a micronutrient to a multifaceted cytoprotective agent with applications in vascular permeability disorders.

Research Gaps and Unresolved Mechanistic Questions

Despite promising clinical observations, critical questions surround Jolethin's mechanism of action:

  • Molecular Signaling Targets: The precise receptors or transporters facilitating cellular uptake of the lecithin-iodine complex remain unidentified. Whether Jolethin engages specific iodine transporters (e.g., NIS, pendrin) or utilizes novel phospholipid-mediated entry pathways is unknown.
  • Iodine Release Kinetics: Temporal dynamics of iodine dissociation from the lecithin complex within intracellular compartments are uncharacterized, creating uncertainty regarding its active moieties in different tissue contexts.
  • Cross-Tissue Efficacy: Current evidence derives predominantly from retinal models. Validation in other barrier tissues (e.g., blood-brain barrier, renal glomeruli) is lacking, limiting mechanistic extrapolation.
  • Formulation Heterogeneity: Variations in lecithin-iodine binding ratios across production batches may influence bioactivity, yet standardization protocols for therapeutic equivalence are underdeveloped [1].Addressing these gaps requires integrated methodologies—from molecular docking studies to define iodine-lecithin interactions, to advanced pharmacokinetic modeling of iodine release in physiological compartments.

Table 1: Historical Milestones in Jolethin Research

YearDevelopment MilestoneKey Findings
Pre-2016Initial clinical adoptionEmpirical observations in vitreous hemorrhages and central serous choroidopathy
2016Mechanistic breakthroughDemonstrated protection of RPE tight junctions under hypoxia via ZO-1 preservation and cytokine suppression [1]
2020sExpansion into network pharmacologyIdentification of candidate targets (e.g., IL-6, TNF, VEGFA) via computational approaches [3]

Properties

CAS Number

34957-08-9

Product Name

Jolethin

IUPAC Name

[2-(10,11,13,14,16,17-hexaiodooctadecanoyloxy)-3-(9,10,12,13-tetraiodooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C44H78I10NO8P

Molecular Weight

2049.1 g/mol

InChI

InChI=1S/C44H78I10NO8P/c1-6-7-15-20-34(46)38(50)28-39(51)35(47)22-17-12-10-14-18-23-43(56)60-30-33(31-62-64(58,59)61-26-25-55(3,4)5)63-44(57)24-19-13-9-8-11-16-21-36(48)40(52)29-42(54)41(53)27-37(49)32(2)45/h32-42H,6-31H2,1-5H3

InChI Key

DXTNHIMTUBDPTM-UHFFFAOYSA-N

SMILES

CCCCCC(C(CC(C(CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC(C(CC(C(CC(C(C)I)I)I)I)I)I)I)I)I)I

Solubility

Soluble in DMSO

Synonyms

Iodolecithin; LBI; Lecithin-bound iodine; Jolethin;

Canonical SMILES

CCCCCC(C(CC(C(CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC(C(CC(C(CC(C(C)I)I)I)I)I)I)I)I)I)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.